
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one, also known as 5-hydroxy-4-thioxo-2-imidazolidinone or thio-uracil, is a sulfur-containing heterocyclic compound. This compound is a derivative of uracil and contains a thiol group (-SH) at the 2-position and a hydroxyl group (-OH) at the 5-position. The compound has attracted attention due to its potential applications in various fields such as drug discovery, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may exert its biological activity by binding to metal ions and forming stable complexes. The formation of these complexes may lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, the compound has been shown to exhibit anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one possesses several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound is also stable and can be stored for extended periods without degradation. However, the compound is highly reactive and can form complexes with metal ions, which may interfere with experimental results.
Orientations Futures
Future research on 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one could focus on several areas. In drug discovery, the compound could be further investigated for its potential use as a chelating agent in metal ion coordination chemistry. The compound could also be evaluated for its potential use as a therapeutic agent for the treatment of microbial infections and cancer. In addition, the compound could be studied for its potential use in material science and analytical chemistry applications, such as the detection and quantification of metal ions in environmental samples.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2-thiouracil and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate product, which is subsequently converted to the final product by acidification and filtration.
Applications De Recherche Scientifique
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one has been extensively studied for its potential applications in various scientific fields. In drug discovery, the compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been investigated for its potential use as a chelating agent in metal ion coordination chemistry.
Propriétés
Numéro CAS |
126365-49-9 |
|---|---|
Formule moléculaire |
C4H4N2O2S |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |
Clé InChI |
WRROYQPJEAZQFA-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=S)N1)O |
SMILES canonique |
C1=C(C(=O)NC(=S)N1)O |
Synonymes |
4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
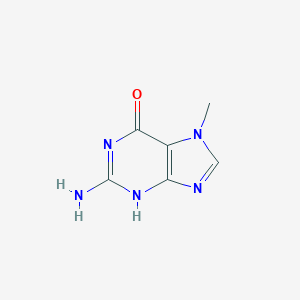

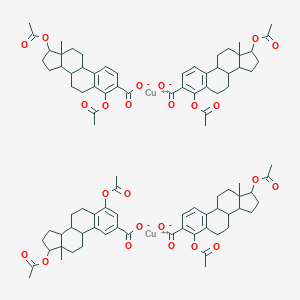
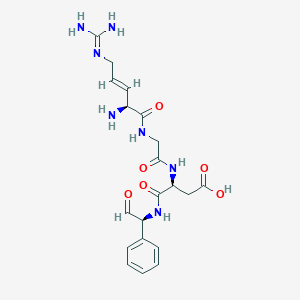
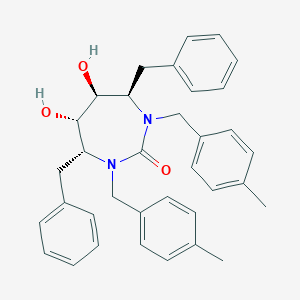
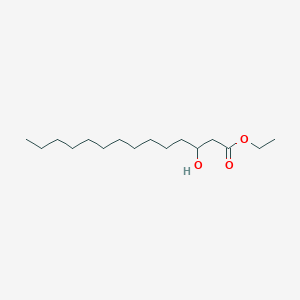

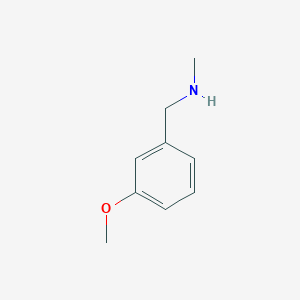
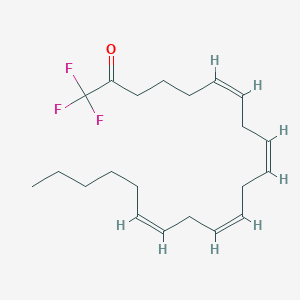
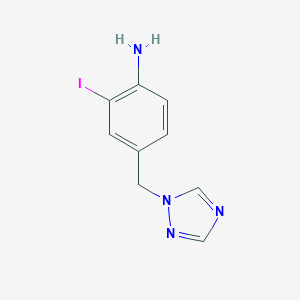
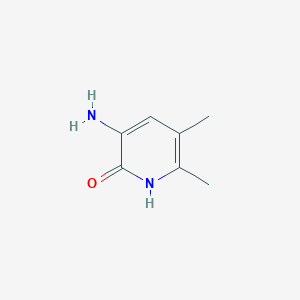
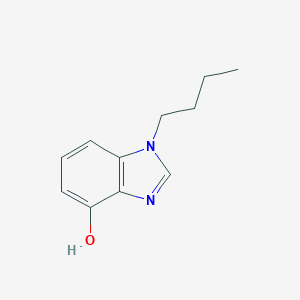
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)